5-(4-Acetylpiperazin-1-yl)pyridine-3-carboxylic acid
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Overview
Description
5-(4-Acetylpiperazin-1-yl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.27 g/mol . This compound is a derivative of pyridine-3-carboxylic acid, featuring a piperazine ring substituted with an acetyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetylpiperazin-1-yl)pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with 4-acetylpiperazine under specific conditions. One common method includes:
Starting Materials: Pyridine-3-carboxylic acid and 4-acetylpiperazine.
Reaction Conditions: The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane.
Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-Acetylpiperazin-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
5-(4-Acetylpiperazin-1-yl)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(4-Acetylpiperazin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(4-Acetylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester: A similar compound with a boronic acid pinacol ester group instead of a carboxylic acid group.
Pyridine-4-boronic acid pinacol ester: Another related compound used in similar applications.
Uniqueness
5-(4-Acetylpiperazin-1-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetylpiperazine moiety enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C12H15N3O3 |
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Molecular Weight |
249.27 g/mol |
IUPAC Name |
5-(4-acetylpiperazin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15N3O3/c1-9(16)14-2-4-15(5-3-14)11-6-10(12(17)18)7-13-8-11/h6-8H,2-5H2,1H3,(H,17,18) |
InChI Key |
UYIYFLKWXCNKQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CN=CC(=C2)C(=O)O |
Origin of Product |
United States |
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